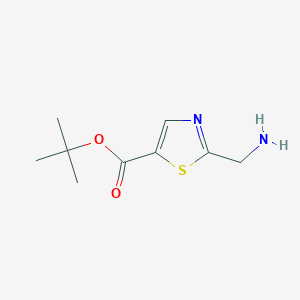
1-(4-Fluoro-3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methyl-6-nitrophenyl)methyl]piperazine is an organic compound that features a piperazine ring substituted with a 2-methyl-6-nitrophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methyl-6-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-[(2-methyl-6-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas.
Major Products Formed
Oxidation: Formation of 1-[(2-methyl-6-aminophenyl)methyl]piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-methyl-6-aminophenyl)methyl]piperazine.
科学的研究の応用
1-[(2-methyl-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(2-methyl-6-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules through hydrogen bonding or electrostatic interactions. The piperazine ring can also participate in binding to biological targets, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-[(2-methylphenyl)methyl]piperazine: Lacks the nitro group, which may result in different biological activities.
1-[(2-nitrophenyl)methyl]piperazine: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
1-[(2-methyl-4-nitrophenyl)methyl]piperazine: Positional isomer with the nitro group at a different position, which can influence its chemical and biological properties.
Uniqueness
1-[(2-methyl-6-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the nitro and methyl groups, which can significantly influence its chemical reactivity and biological interactions. This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
1-[(2-methyl-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O2/c1-10-3-2-4-12(15(16)17)11(10)9-14-7-5-13-6-8-14/h2-4,13H,5-9H2,1H3 |
InChIキー |
SKLGGNCENUIFJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


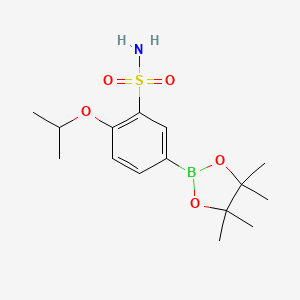

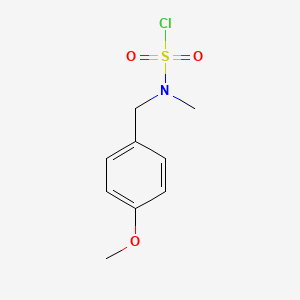
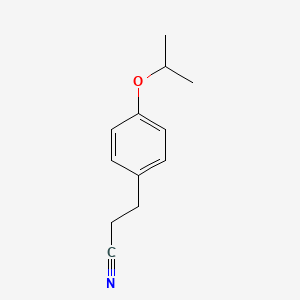

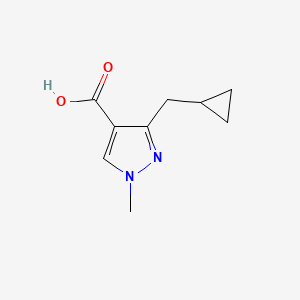
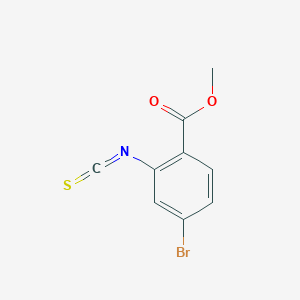
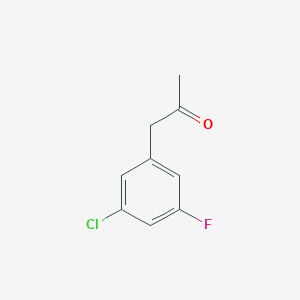
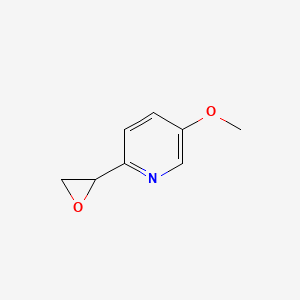
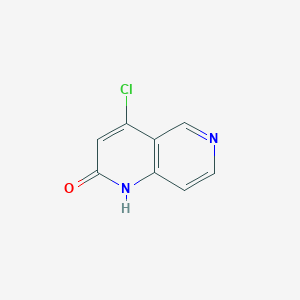
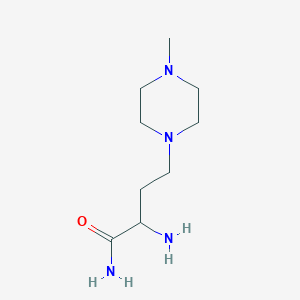
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

